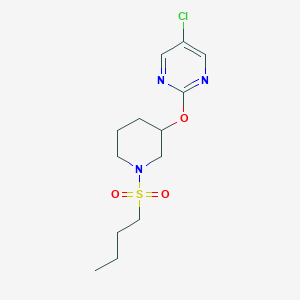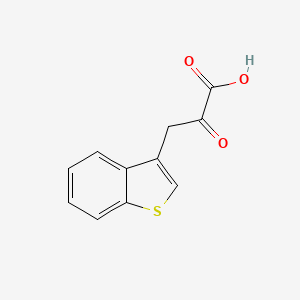
N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation
Synthesis of Piperidine Derivatives
A study explored the synthesis of 1-substituted piperidine derivatives, evaluating their inotropic activity. One derivative demonstrated significant increase in stroke volume, suggesting potential for heart-related therapies (Ji-Yong Liu et al., 2009).
Fluoroalkylidene Biomolecules
Research into the synthesis of fluoroaminosulfones from piperidine and nucleic bases led to the development of fluorinated biomolecules, including a potent DPP-II inhibitor and acyclonucleoside analogues as potential enzyme inhibitors (Anais Prunier et al., 2013).
Na+/H+ Antiporter Inhibitors
A comprehensive investigation synthesized benzoylguanidines as Na+/H+ exchanger inhibitors, offering insights into their structure-activity relationships and potential as adjunctive therapy in acute myocardial infarction treatment (M. Baumgarth et al., 1997).
HIV Integrase Inhibitors
A class of N-benzyl dihydroxypyrimidine carboxamides was designed and synthesized, showing potent inhibition of HIV-integrase, highlighting a novel approach in the treatment of AIDS (P. Pace et al., 2007).
Chemical and Material Science
- Aromatic Polyamides: The preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids demonstrated applications in materials science, revealing their solubility and thermal properties (S. Hsiao et al., 1997).
Radiopharmaceuticals
- Radiosynthesis of Ligands: Studies on the radiosynthesis of ligands targeting serotonin receptors have been conducted, aiming at developing tracers for γ-emission tomography and offering insights into receptor distributions and potential diagnostic applications (J. Mertens et al., 1994).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorobenzyl)-3-methyl-1-(methylsulfonyl)piperidine-3-carboxamide involves the reaction of 3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid with 3-fluorobenzylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid", "3-fluorobenzylamine", "EDCI or HATU", "Acetic anhydride", "Triethylamine" ], "Reaction": [ "Step 1: React 3-methyl-1-(methylsulfonyl)piperidine-3-carboxylic acid with EDCI or HATU and 3-fluorobenzylamine in a suitable solvent such as DMF or DCM.", "Step 2: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 3: React the purified intermediate with acetic anhydride and triethylamine in a suitable solvent such as DCM or THF.", "Step 4: Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1251549-62-8 |
Molekularformel |
C25H26N4O3S2 |
Molekulargewicht |
494.63 |
IUPAC-Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-6-33-24-27-22-21(34-24)23(31)29(18-9-7-14(2)8-10-18)25(32)28(22)13-19(30)26-20-16(4)11-15(3)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,26,30) |
InChI-Schlüssel |
BUCAJINPNTZMES-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2732917.png)
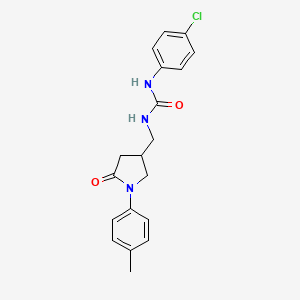
![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)

![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)
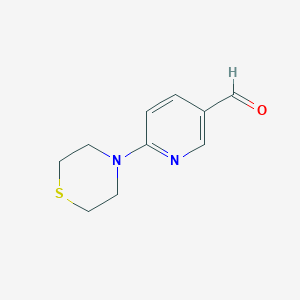
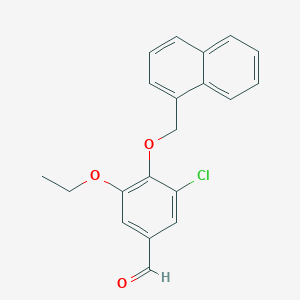
![2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)
![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)
![4-[benzyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2732933.png)

